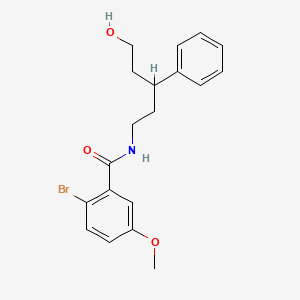

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide

Description

2-Bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide is a benzamide derivative characterized by a brominated and methoxylated aromatic core linked to a 5-hydroxy-3-phenylpentylamine substituent. The bromine atom at the 2-position and methoxy group at the 5-position of the benzamide scaffold are critical pharmacophores, often associated with enhanced binding to biological targets such as enzymes or receptors. The 5-hydroxy-3-phenylpentyl chain introduces both hydrophilicity (via the hydroxyl group) and lipophilicity (via the phenyl group), which may influence solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name |

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-24-16-7-8-18(20)17(13-16)19(23)21-11-9-15(10-12-22)14-5-3-2-4-6-14/h2-8,13,15,22H,9-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMDLDMJVOBVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide typically involves multiple steps:

Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Phenylation: The phenyl group is incorporated through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.

Methoxylation: The methoxy group is added through a methylation reaction using methanol and a methylating agent like dimethyl sulfate.

Industrial Production Methods

Industrial production of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide, sodium methoxide.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of hydroxy derivatives.

Substitution: Formation of azide, cyanide, or methoxy derivatives.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide with structurally related benzamide derivatives, focusing on synthetic routes, substituent effects, and biological activities.

Substituent Effects on Physicochemical Properties

- Hydrophilic Groups : The hydroxyl group in the target compound improves aqueous solubility, contrasting with analogs like 1g (tert-butyl) or 5o (ketone), which prioritize lipophilicity .

- Aromatic vs. Aliphatic Chains : The phenylpentyl chain in the target compound balances aromatic π-π interactions with conformational flexibility, whereas rigid substituents (e.g., benzoxazole in ) may restrict binding to planar enzyme active sites.

- Electron-Withdrawing Groups : Bromine and methoxy groups in the benzamide core are conserved across analogs, enhancing electrophilicity and hydrogen-bonding capacity, critical for interactions with bacterial chaperones (e.g., GroEL/ES inhibitors in ).

Key Research Findings

- Synthetic Flexibility : Brominated benzamides are synthesized via diverse routes, including Ugi-4CR reactions (), palladium catalysis (), and condensation (), highlighting adaptability for structural optimization.

- Bioisosteric Replacements : Substituting methoxy with hydroxy groups (e.g., ’s compound 29 ) reduces antibacterial potency but improves solubility, indicating a trade-off between activity and pharmacokinetics .

- Structural Rigidity : Benzoxazole or tetrazole substituents () improve target specificity but may reduce bioavailability compared to flexible chains like the phenylpentyl group in the target compound.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 392.29 | ~3.2 | 2 | 4 |

| 2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g) | 351.22 | 2.8 | 2 | 4 |

| 5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide | 377.18 | 2.5 | 2 | 6 |

Biological Activity

The compound 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide can be represented as follows:

- Chemical Formula: C₁₈H₃₁BrN₂O₃

- Molecular Weight: 394.36 g/mol

This compound features a bromine atom, a methoxy group, and a hydroxyl group, which contribute to its biological properties.

Pharmacological Potential

Research indicates that benzamide derivatives, including 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide , exhibit various pharmacological activities:

- Antimicrobial Activity: Benzamide derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, some related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against Pseudomonas aeruginosa and 25 µg/ml against Staphylococcus aureus .

- Analgesic and Anti-inflammatory Effects: Studies have highlighted the analgesic potential of benzamide analogues. One study reported that certain benzamide derivatives exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Activity: Certain benzamide derivatives have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This suggests that 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide may also possess antitumor properties .

The mechanisms through which benzamide derivatives exert their biological effects include:

- Modulation of Neurotransmitter Systems: Some studies suggest that benzamide compounds may act on serotonin receptors, influencing gastrointestinal motility and potentially providing therapeutic effects in conditions like gastroparesis .

- Inhibition of Enzymatic Activity: The inhibition of heparanase by specific benzamides indicates a mechanism that could prevent tumor progression and metastasis .

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various benzamide derivatives, including those structurally similar to 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide . The results indicated promising antibacterial activity against multiple strains, supporting further exploration into its clinical applications .

- Anti-inflammatory Research: In a comparative analysis of several benzamide compounds, researchers found that one derivative exhibited three times the anti-inflammatory potency of traditional NSAIDs in animal models . This highlights the potential for developing new therapeutic agents based on the structure of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide .

Data Table: Biological Activities of Related Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.